molecular formula C12H15N3O4S B2939533 4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 1234810-12-8

4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2939533
CAS No.: 1234810-12-8
M. Wt: 297.33
InChI Key: RPFBSGVRFOFPKO-UHFFFAOYSA-N
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Description

4-Ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at the para-position and a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene group. The ethoxy group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. This compound’s structural features align with sulfonamides commonly explored as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) or receptor modulators .

Properties

IUPAC Name

4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-3-18-10-4-6-11(7-5-10)20(16,17)13-8-12-14-9(2)15-19-12/h4-7,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFBSGVRFOFPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common approach is the cyclization of a hydrazide derivative with a carboxylic acid or its derivatives under acidic or basic conditions to form the oxadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The ethoxy group can be oxidized to form an ethyl ester or other oxidized derivatives.

  • Reduction: The nitro group in the benzenesulfonamide moiety can be reduced to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the sulfonamide moiety can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Ethyl esters, aldehydes, and carboxylic acids.

  • Reduction: Amines and amides.

  • Substitution: Derivatives with different functional groups, such as alkyl or aryl groups.

Scientific Research Applications

  • Medicine: This compound has shown promise in the development of new pharmaceuticals, particularly as an anti-inflammatory or antimicrobial agent.

  • Biology: It has been used in biochemical research to study enzyme inhibition and protein interactions.

  • Industry: The compound's unique properties make it useful in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include sulfonamides with variations in the heterocyclic core or substituents. Below is a comparative analysis:

Compound Name Heterocyclic Core Substituents Molecular Weight (g/mol) Key References
4-Ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide 1,2,4-Oxadiazole Ethoxy (C₆H₄-OCH₂CH₃) ~362 (estimated)
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a) Benzoisoxazole Ethyl, Methoxy 314.35
~{N}-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxy-benzenesulfonamide Benzoxazole Ethyl, Methoxy 362.40
4-Amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide 1,2-Thiazole Amino, Methyl 255.30
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide Isoxazole Nitrophenyl, Methyl 469.50

Key Observations:

  • Substituent Effects: The ethoxy group in the target compound increases lipophilicity compared to methoxy or amino groups in analogues, which may improve blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Property Target Compound N-(3-Ethylbenzo[d]isoxazol-5-yl)sulfonamide (11a) 4-Methoxy-Benzoxazole Derivative
LogP (Predicted) ~2.8 (moderate lipophilicity) ~2.1 ~2.5
Aqueous Solubility Low (ethoxysubstituent) Moderate (methoxy group) Low
Enzyme Inhibition Potential High (oxadiazole H-bonding) Moderate (isoxazole) Low (benzoxazole)

Notes:

  • The 3-methyl-1,2,4-oxadiazole group’s nitrogen atoms may facilitate hydrogen bonding with catalytic residues in enzymes like carbonic anhydrase, as seen in related sulfonamides .
  • The ethoxy group’s steric bulk may reduce metabolic oxidation compared to methoxy analogues, enhancing in vivo stability .

Biological Activity

4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.

The molecular formula of this compound is C12_{12}H15_{15}N3_3O4_4S, with a molecular weight of approximately 297.33 g/mol. The compound features an ethoxy group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of the oxadiazole ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Coupling with the benzene sulfonamide : The oxadiazole derivative is then reacted with a suitable benzene sulfonamide under conditions that favor nucleophilic substitution.
  • Purification : High-performance liquid chromatography (HPLC) is commonly employed to purify the final product.

Biological Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated effectiveness comparable to established antibiotics .

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies indicate that it can inhibit the growth of several cancer cell lines. For instance:

  • IC50_{50} values against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) were reported to be in the low micromolar range .
Cell Line IC50_{50} (µM)
HeLa9.27
CaCo-22.76
LXFA 629 (lung cancer)0.003

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:

  • The oxadiazole moiety is known for its ability to modulate enzyme activity and alter cellular signaling pathways .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of structural features:

Compound Name Structural Features Biological Activity
N-(3-Methylphenyl)-N'-(1H-pyrazolyl)ureaContains a pyrazole ringAnticancer activity
3-Methyl-N-(2-(trifluoromethyl)phenyl)-1,2,4-thiadiazoleThiadiazole instead of oxadiazoleAntimicrobial properties
4-Ethoxy-N-(phenyl)benzamideSimilar benzamide corePotential anti-inflammatory effects

Case Studies

Recent studies have highlighted the potential applications of this compound in drug discovery:

  • A study published in ACS Omega screened various oxadiazole-sulfonamide derivatives against bacterial strains and identified promising candidates for further development .
  • Another research effort focused on the synthesis and evaluation of oxadiazole derivatives for their anticancer properties, demonstrating that modifications can enhance their efficacy .

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